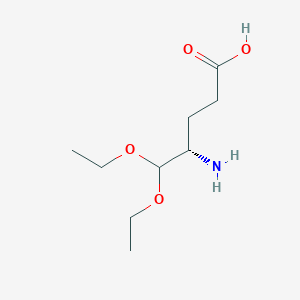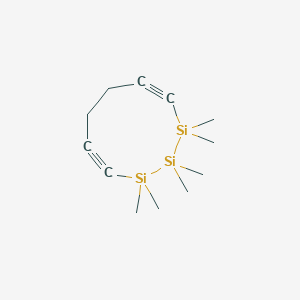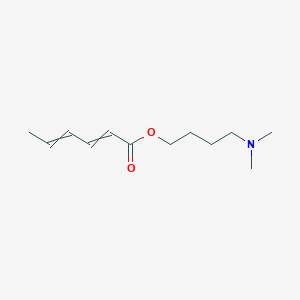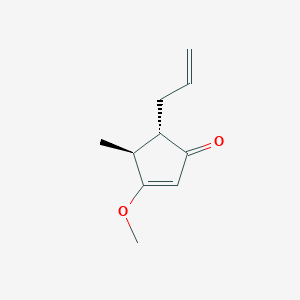![molecular formula C13H17N3O B14392615 6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine CAS No. 88609-31-8](/img/structure/B14392615.png)
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine is a chemical compound that belongs to the class of pyridoazepines This compound is characterized by its unique structure, which includes a methoxy group, a propyl group, and an azepine ring fused with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis may include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Azepine Ring: This step involves the formation of the azepine ring through intramolecular cyclization.
Functional Group Modifications: Introduction of the methoxy and propyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-N-ethyl-5H-pyrido[2,3-c]azepin-9-amine
- 6-Methoxy-N-methyl-5H-pyrido[2,3-c]azepin-9-amine
- 6-Methoxy-N-butyl-5H-pyrido[2,3-c]azepin-9-amine
Uniqueness
6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine is unique due to its specific structural features, such as the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
88609-31-8 |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
6-methoxy-N-propyl-5,8-dihydropyrido[2,3-c]azepin-9-imine |
InChI |
InChI=1S/C13H17N3O/c1-3-6-15-13-12-10(5-4-7-14-12)8-11(17-2)9-16-13/h4-5,7,9H,3,6,8H2,1-2H3,(H,15,16) |
Clé InChI |
FINDXTJJXJXZCH-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C1C2=C(CC(=CN1)OC)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
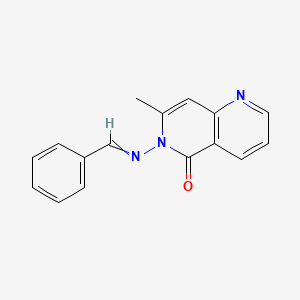
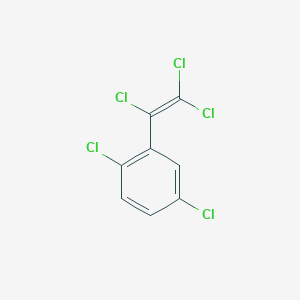

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
